4-Acetyl-2-iodobenzoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

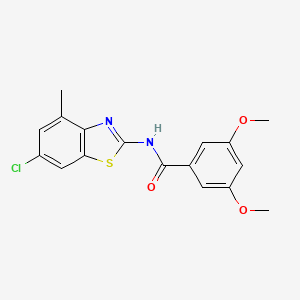

4-Acetyl-2-iodobenzoic acid is a solid compound with a CAS Number of 1612219-57-4 . It has a molecular weight of 290.06 .

Synthesis Analysis

While there isn’t specific information available on the synthesis of 4-Acetyl-2-iodobenzoic acid, it’s worth noting that 2-Iodobenzoic acid can be synthesized by a Sandmeyer reaction: the diazotization of anthranilic acid followed by a reaction with iodide .Molecular Structure Analysis

The molecular formula of 4-Acetyl-2-iodobenzoic acid is C9H7IO3 . Unfortunately, there isn’t specific information available on the molecular structure of 4-Acetyl-2-iodobenzoic acid.Chemical Reactions Analysis

While there isn’t specific information available on the chemical reactions of 4-Acetyl-2-iodobenzoic acid, it’s worth noting that 2-Iodoxybenzoic acid (IBX), a hypervalent iodine (V) reagent, finds numerous applications as an oxidant. It is effective in carrying out oxidation of alcohols, benzylic and allylic sites, and carbon centers adjacent to carbonyl functionalities .Physical And Chemical Properties Analysis

4-Acetyl-2-iodobenzoic acid is a solid compound . Unfortunately, there isn’t specific information available on the physical and chemical properties of 4-Acetyl-2-iodobenzoic acid.Aplicaciones Científicas De Investigación

- Background : 4-Acetyl-2-iodobenzoic acid (IBA) is a cyclic hypervalent iodine (III) oxidant. It can be conveniently prepared from 2-iodobenzoic acid (2-IB) using Oxone® in aqueous solution under mild conditions at room temperature .

- Applications :

- Examples :

- 2-Iodoxybenzoic Acid (IBX) : IBA can be further oxidized to IBX, which finds applications in various oxidation reactions. IBX is particularly useful for converting alcohols to carbonyl compounds .

- Dess-Martin Periodinane (DMP) : IBA contributes to the synthesis of DMP, another potent oxidizing reagent .

- IBX Oxidation : IBA is a key intermediate in the synthesis of IBX. IBX is insoluble in most solvents except DMSO and is used for the oxidation of alcohols to carbonyl compounds at room temperature .

- Detoxifiers of Organophosphorus Nerve Agents : IBA plays a role in developing detoxifying agents for nerve agents .

Organocatalysis and Reagents

Precursor for Oxidizing Reagents

Functional Group Transformations

Synthesis of Organic Compounds

Green Oxidant with Recyclability

Safety And Hazards

Propiedades

IUPAC Name |

4-acetyl-2-iodobenzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7IO3/c1-5(11)6-2-3-7(9(12)13)8(10)4-6/h2-4H,1H3,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXHJEOGNSSBUAX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=C(C=C1)C(=O)O)I |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7IO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.05 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Acetyl-2-iodobenzoic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-chloro-5-(trifluoromethyl)-2-(4-{[4-(trifluoromethyl)piperidin-1-yl]sulfonyl}-1H-pyrazol-1-yl)pyridine](/img/structure/B2518987.png)

![2-[(2-Methylpropan-2-yl)oxycarbonylamino]-3-pyridazin-4-ylpropanoic acid](/img/structure/B2518993.png)

![[(2S,4S)-4-fluoro-1-[(5-methyl-1,2-oxazol-4-yl)methyl]pyrrolidin-2-yl]methanamine dihydrochloride](/img/structure/B2518997.png)

![2-(1,3-dioxo-6-(piperidin-1-yl)-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl benzoate](/img/structure/B2518998.png)

![methyl 4-[[2-[(E)-2-cyano-3-[4-(difluoromethylsulfanyl)anilino]-3-oxoprop-1-enyl]phenoxy]methyl]benzoate](/img/structure/B2518999.png)

![2-[(8,9-dimethoxy-2-phenyl[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio]-N-mesitylacetamide](/img/structure/B2519002.png)